4'-Hydroxy Diclofenac-13C6

Catalog No.
S864629
CAS No.
1189656-64-1
M.F
C14H11Cl2NO3
M. Wt
312.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy Diclofenac-13C6

CAS Number

1189656-64-1

Product Name

4'-Hydroxy Diclofenac-13C6

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Synonyms

2-[(2,6-Dichloro-4-hydroxyphenyl)amino](benzene-13C6)acetic Acid;

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Description

4'-hydroxydiclofenac is a monocarboxylic acid that is the 4'-hydroxylated metabolite of diclofenac. It has a role as a drug metabolite and an allergen. It is a monocarboxylic acid, a dichlorobenzene, a secondary amino compound and a member of phenols. It is functionally related to a diclofenac.

Application in Diclofenac Metabolism Research

4'-Hydroxy Diclofenac-13C6 is a specifically labeled derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. Diclofenac undergoes metabolism in the body, with 4'-hydroxydiclofenac being one of its active metabolites []. The 13C6 label in 4'-Hydroxy Diclofenac-13C6 consists of all six carbon atoms enriched with the stable isotope 13C []. This isotopic enrichment allows scientists to easily distinguish the labeled metabolite from other components in the body using a technique called mass spectrometry [].

By administering 4'-Hydroxy Diclofenac-13C6 to research subjects and analyzing their blood, urine, and other tissues using mass spectrometry, scientists can track the fate of the labeled diclofenac molecule in the body []. This information provides valuable insights into:

  • The rate and extent of diclofenac absorption from the gut
  • The distribution of diclofenac to different tissues
  • The rate and pathways of diclofenac metabolism
  • The excretion of diclofenac and its metabolites

4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled derivative of 4'-Hydroxy Diclofenac, which itself is a major metabolite of the nonsteroidal anti-inflammatory drug Diclofenac. The compound has the molecular formula C14H11Cl2NO3C_{14}H_{11}Cl_{2}NO_{3} and a molecular weight of approximately 318.10 g/mol. The presence of the carbon-13 isotope allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research. This compound is primarily utilized in scientific research to study the metabolism and pharmacodynamics of Diclofenac in biological systems .

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.

Future Research Directions

If this compound is a novel research molecule, further studies could investigate:

  • Synthesis and purification: developing efficient methods for synthesizing and purifying the compound.
  • Biological activity: testing the compound for potential effects on cellular processes or specific enzymes.
  • Computational modeling: using computational tools to predict the compound's properties and potential interactions with other molecules.
Typical of phenolic compounds. Its structure allows it to undergo:

  • Hydroxylation: Further hydroxylation can occur, leading to additional metabolites.
  • Conjugation: It can conjugate with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion.
  • Degradation: Under specific conditions, it may degrade into other compounds, affecting its bioavailability and efficacy.

The metabolic pathway primarily involves cytochrome P450 enzymes, particularly CYP2C9, which convert Diclofenac into its hydroxylated forms, including 4'-Hydroxy Diclofenac .

4'-Hydroxy Diclofenac-13C6 exhibits biological activities similar to its parent compound, Diclofenac. It possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling. Its pharmacological profile makes it relevant for studying the efficacy and safety of nonsteroidal anti-inflammatory drugs in clinical settings .

The synthesis of 4'-Hydroxy Diclofenac-13C6 typically involves the following steps:

  • Starting Material: Begin with Diclofenac as the precursor.
  • Isotope Labeling: Incorporate carbon-13 isotopes during the synthesis process, often via specific labeling techniques that introduce the isotope at designated positions on the aromatic ring.
  • Hydroxylation: Utilize cytochrome P450 enzymes or chemical oxidants to achieve hydroxylation at the para position relative to the carboxylic acid group.
  • Purification: The final product is purified using chromatography techniques to isolate the labeled compound from any unlabeled byproducts.

This method ensures high specificity and purity for research applications .

4'-Hydroxy Diclofenac-13C6 is primarily used in:

  • Pharmacokinetic Studies: To trace metabolic pathways and understand drug interactions within biological systems.
  • Toxicology Research: Assessing potential toxic effects of Diclofenac metabolites in various biological models.
  • Clinical Research: Evaluating drug efficacy and safety profiles through detailed metabolic studies.

The incorporation of stable isotopes enhances the accuracy of these studies by allowing precise tracking of drug metabolism .

Interaction studies involving 4'-Hydroxy Diclofenac-13C6 focus on its role as a metabolite in drug-drug interactions. Key points include:

  • Cytochrome P450 Enzyme Interactions: Understanding how other drugs may inhibit or enhance the activity of CYP2C9 can provide insights into potential adverse effects or therapeutic outcomes.
  • Drug Metabolism: Investigating how 4'-Hydroxy Diclofenac affects the metabolism of co-administered drugs can help predict interactions that may alter therapeutic efficacy or toxicity .

These studies are crucial for developing safer therapeutic regimens involving nonsteroidal anti-inflammatory drugs.

Several compounds share structural similarities or metabolic pathways with 4'-Hydroxy Diclofenac-13C6. These include:

Compound NameStructure SimilarityUnique Features
4'-HydroxydiclofenacHydroxylated derivativeMajor metabolite with anti-inflammatory activity
DiclofenacParent compoundBroad-spectrum anti-inflammatory effects
5-Hydroxy DiclofenacAnother hydroxylated formDifferent position of hydroxyl group
Mefenamic AcidNonsteroidal anti-inflammatoryDifferent mechanism but similar therapeutic use

The uniqueness of 4'-Hydroxy Diclofenac-13C6 lies in its stable isotope labeling, which provides distinct advantages for tracing metabolic pathways compared to its analogs .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

311.0115986 g/mol

Monoisotopic Mass

311.0115986 g/mol

Heavy Atom Count

20

UNII

NJF5O599EF

Metabolism Metabolites

4'-hydroxydiclofenac has known human metabolites that include 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid and (2S,3S,4S,5R)-6-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
4'-hydroxydiclofenac is a known human metabolite of diclofenac.

Wikipedia

[2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid

Use Classification

Pharmaceuticals -> Transformation products

Dates

Modify: 2023-08-15

Explore Compound Types